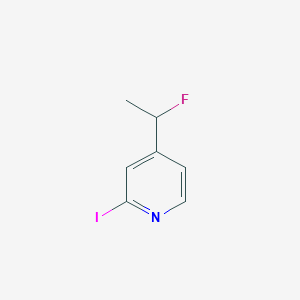

4-(1-Fluoroethyl)-2-iodopyridine

説明

4-(1-Fluoroethyl)-2-iodopyridine is a halogenated pyridine derivative featuring a 2-iodo substituent and a 1-fluoroethyl group at the 4-position of the pyridine ring. Iodopyridines are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) and electrophilic amide activation regimes .

特性

分子式 |

C7H7FIN |

|---|---|

分子量 |

251.04 g/mol |

IUPAC名 |

4-(1-fluoroethyl)-2-iodopyridine |

InChI |

InChI=1S/C7H7FIN/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,1H3 |

InChIキー |

CWQQIRAHDILEEW-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC(=NC=C1)I)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(1-Fluoroethyl)-2-iodopyridine with structurally related iodopyridines and fluorinated analogs, focusing on reactivity, synthetic utility, and applications.

Positional Isomerism: 2-Iodopyridine vs. 4-Iodopyridine

- Reactivity in Carbonylation Reactions :

2-Iodopyridine exhibits lower selectivity for α-ketoamide formation compared to its 4-iodo isomer under Pd-catalyzed double-carbonylative amination. For example, 2-iodopyridine produces significant amide byproducts (e.g., 30–40% yield), whereas 4-iodopyridine yields >90% α-ketoamide under identical conditions . The electron-withdrawing iodo group at the 2-position may hinder oxidative addition or transmetallation steps in catalytic cycles.- Implication for 4-(1-Fluoroethyl)-2-iodopyridine : The 2-iodo substituent in the target compound may similarly reduce selectivity in carbonylative reactions, though the 1-fluoroethyl group could mitigate this by altering electron density or steric hindrance.

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

- Synthetic Intermediates :

In electrophilic amide activation, 2-iodopyridine adducts (e.g., compound 4b ) form stable intermediates, whereas analogs with bulky α-substituents (e.g., 1a ) fail to generate enamine-type adducts due to hindered deprotonation . The 1-fluoroethyl group in 4-(1-Fluoroethyl)-2-iodopyridine may similarly slow deprotonation, favoring oxazolium salt formation over enamine pathways. - Pharmaceutical Applications :

Fluorinated alkyl groups (e.g., 1-fluoroethyl, trifluoromethyl) are common in drug design to enhance bioavailability and metabolic resistance. For instance, 2-iodopyridine derivatives are intermediates in tubulin inhibitors (e.g., compound 2 ) for cancer therapy , and fluorinated analogs like the target compound could improve pharmacokinetic profiles.

Market and Industrial Relevance

- 2-Iodopyridine Market Trends :

The 2-iodopyridine market is projected to grow at a CAGR of 10.6% (2024–2031), driven by demand in pharmaceuticals (e.g., oncology APIs) and agrochemicals . The introduction of fluorinated derivatives like 4-(1-Fluoroethyl)-2-iodopyridine could expand applications in specialty chemicals and materials science. - Safety and Handling :

2-Iodopyridine requires stringent safety protocols (e.g., GHS hazard communication) due to toxicity and reactivity . The 1-fluoroethyl group in the target compound may introduce additional hazards, such as increased volatility or fluorine-specific toxicity.

Data Tables

Table 1: Reactivity Comparison of Iodopyridine Derivatives

Table 2: Market Dynamics of Iodopyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。